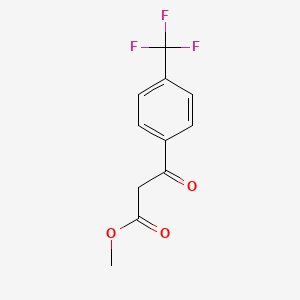

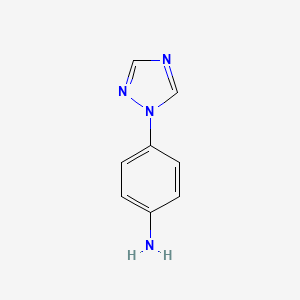

![molecular formula C13H19ClN2O B1300870 1-[2-(2-氯-5-甲基苯氧基)-乙基]-哌嗪 CAS No. 40987-20-0](/img/structure/B1300870.png)

1-[2-(2-氯-5-甲基苯氧基)-乙基]-哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

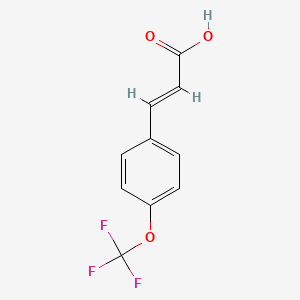

The compound "1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, cyclization, and functional group transformations. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms . Another example is the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclocondensation using SO4^2−/Y2O3 as a catalyst . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. Single-crystal X-ray analysis can reveal polymorphism and hydrogen-bonding networks in crystalline forms . Spectral characterization, including IR, 1H NMR, 13C NMR, and mass spectrometry, is used to confirm the chemical structures of synthesized compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution leads to the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . The Mannich reaction is another example, where isoxazolines are reacted with N-methyl piperazine to produce desired piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like chlorine or methyl groups can affect these properties. For instance, the introduction of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties of certain 1-(phenoxyethyl)-piperazine derivatives . The binding affinity to receptors and the pharmacological profile can also be significantly altered by structural modifications, as seen in the study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives .

科学研究应用

抗分枝杆菌活性

哌嗪衍生物由于其多样的药理活性而显示出重要的药用价值。其中,某些哌嗪化合物因其有效的抗分枝杆菌特性而被发现,特别是对结核分枝杆菌,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。哌嗪作为这些化合物中核心结构单元的结构作用表明其在开发有效的抗分枝杆菌剂方面的潜力。设计、构效关系 (SAR) 和这些化合物背后的原理对于药学化学家至关重要,他们的目标是为结核病创造更安全、更具选择性和更具成本效益的治疗方法 (Girase 等,2020)。

治疗用途和分子设计

哌嗪是一种多功能杂环,存在于各种治疗药物中,包括具有抗精神病、抗组胺、抗抑郁、抗癌、抗病毒和抗炎特性的药物。其可被修饰的能力,特别是通过改变哌嗪核上的取代基模式,允许所得分子的药用潜力发生显著变化。这种适应性使哌嗪成为药物发现中一个有价值的支架,为分子设计和创造针对各种疾病的新型治疗剂的潜力提供了见解 (Rathi 等,2016)。

DNA 结合和放射防护

合成的染料 Hoechst 33258 是一种哌嗪衍生物,以其与双链 B-DNA 小沟的强结合力而闻名,对富 AT 序列具有特异性。这一特性及其对细胞的渗透性使得 Hoechst 33258 及其类似物可用于生物研究中的 DNA 染色。除了染色之外,这些化合物还可用作放射防护剂和拓扑异构酶抑制剂,为合理的药物设计和对 DNA 序列识别和结合的研究奠定了基础 (Issar & Kakkar, 2013)。

结核病治疗开发

马可辛酮,一种称为 PBTZ169 的哌嗪-苯并噻嗪酮衍生物,目前正在临床研究中用于治疗结核病 (TB)。其机制涉及靶向癸二烯基磷酰核糖氧化酶 DprE1,这对于合成结核病原体结核分枝杆菌细胞壁中的阿拉伯聚合物至关重要。早期的临床研究表明对其发展为更有效的结核病药物方案持乐观态度,突出了哌嗪衍生物在应对全球健康挑战方面的潜力 (Makarov & Mikušová, 2020)。

广泛的药用应用

哌嗪及其类似物,包括吗啉,表现出广泛的药用应用。最近的科学努力集中在合成新的衍生物和探索它们有效的药效基团活性。这些研究揭示了哌嗪和吗啉类似物合成的当前趋势以及它们重要的药理潜力,强调了这些化合物在药物化学中的多功能性和广泛适用性 (Mohammed 等,2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUGZHROTCNZLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

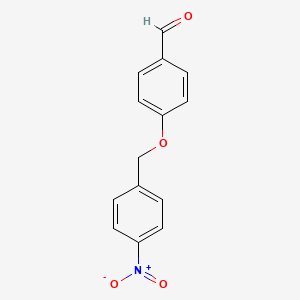

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

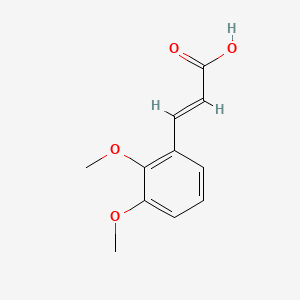

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

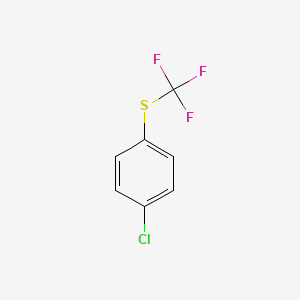

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)